Batatasin IV

描述

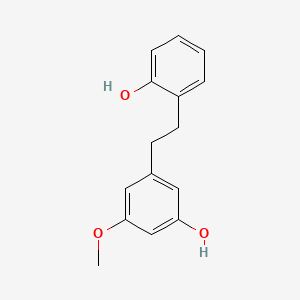

Batatasin IV is a naturally occurring compound belonging to the class of organic compounds known as stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety. This compound is found in yams and other related plant species and is known for its potential health benefits, particularly in the context of diabetes management .

准备方法

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of phenylpropene as a starting material, followed by a series of reactions to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of Batatasin IV is less common due to its natural abundance in yams and related plants. when synthesized industrially, it involves similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity .

化学反应分析

Types of Reactions

Batatasin IV undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted stilbenes depending on the reagents used.

科学研究应用

Antidiabetic Activity

Batatasin IV has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a critical role in carbohydrate metabolism. Research indicates that this compound exhibits significant inhibitory effects with an IC50 value of approximately 2.52 mM . This property suggests its potential use as a functional food ingredient to help manage postprandial hyperglycemia and as a candidate for developing antidiabetic agents.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by acting as an inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. This inhibition can potentially mitigate conditions characterized by excessive inflammation, such as arthritis and asthma .

Research Findings

- In Vivo Studies : Animal models have shown that this compound effectively reduces markers of inflammation, indicating its therapeutic potential in managing inflammatory diseases .

Antioxidant Activity

The compound exhibits antioxidant properties, which are essential for combating oxidative stress-related diseases. This compound can scavenge free radicals, thereby protecting cells from oxidative damage.

Potential Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cells while sparing normal cells, which is crucial for developing cancer therapies with minimal side effects .

Case Studies

- Breast Cancer Models : In preclinical studies, this compound showed significant induction of apoptosis in breast cancer cell lines, highlighting its potential as an anticancer agent.

Network Pharmacology Insights

Recent advancements in network pharmacology have revealed that this compound interacts with multiple biological pathways related to immune response and tumor suppression. This multifaceted action underscores its potential as a therapeutic agent across various health conditions .

Summary Table: Biological Activities of this compound

| Activity Type | Mechanism/Target | Findings/IC50 Value |

|---|---|---|

| Antidiabetic | α-Glucosidase Inhibition | IC50 = 2.52 mM |

| Anti-inflammatory | LTA4H Inhibition | Significant reduction in inflammation markers |

| Antioxidant | Free Radical Scavenging | Effective against oxidative stress |

| Antitumor | Induction of Apoptosis | Significant effects in cancer models |

作用机制

Batatasin IV exerts its effects primarily through the inhibition of α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition helps in managing postprandial blood sugar levels. The compound binds to the enzyme in a reversible and noncompetitive manner, which means it does not permanently deactivate the enzyme but temporarily inhibits its activity .

相似化合物的比较

Similar Compounds

- Batatasin I

- Batatasin III

- Batatasin V

Comparison

Batatasin IV is unique among its analogs due to its specific hydroxylation pattern, which significantly enhances its inhibitory activity against α-glucosidase. While Batatasin I and III also inhibit the enzyme, this compound has a higher potency. Batatasin V, on the other hand, loses its inhibitory activity at higher concentrations .

生物活性

Batatasin IV, a compound derived from various species of yams, particularly Dioscorea oppositifolia and Dioscorea alata, has garnered attention in recent scientific studies due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its role as an α-glucosidase inhibitor and its implications for health, particularly in the context of diabetes management.

Overview of this compound

This compound is classified as a natural product belonging to a group of compounds known as batatasins. These compounds are characterized by their structural properties, which include a phenolic backbone that contributes to their biological activity. This compound has been identified for its pharmacological potential, particularly in metabolic disorders.

1. α-Glucosidase Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced glucose absorption and lower postprandial blood sugar levels, making it a candidate for managing type 2 diabetes.

- Inhibition Mechanism : Research indicates that this compound inhibits α-glucosidase in a reversible and noncompetitive manner. The IC50 value for this compound is reported to be approximately 2.52 mM, demonstrating significant inhibitory potency compared to other known inhibitors like acarbose (IC50 = 3.52 mM) .

- Kinetic Studies : Kinetic analysis using Lineweaver-Burk plots revealed that increasing concentrations of this compound lowered the slope of the reaction velocity line, confirming its reversible inhibition mechanism .

2. Antioxidant Properties

This compound also exhibits antioxidant activity, which is essential for combating oxidative stress in the body. This property may contribute to its overall health benefits, including anti-inflammatory effects and potential protection against chronic diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as an α-glucosidase inhibitor. Studies have suggested that modifications at specific positions on the batatasin structure can enhance inhibitory activity .

| Compound | IC50 (mM) | Inhibition Type |

|---|---|---|

| Batatasin I | 2.55 | Noncompetitive |

| Batatasin III | 1.89 | Noncompetitive |

| This compound | 2.52 | Noncompetitive |

| Acarbose | 3.52 | Noncompetitive |

常见问题

Basic Research Questions

Q. What are the validated analytical techniques for identifying Batatasin IV in plant extracts, and how do they address compound specificity?

- Methodology : Use HPLC coupled with UV-Vis or mass spectrometry (MS) to isolate and confirm this compound. Cross-validate results with NMR spectroscopy for structural elucidation. Ensure calibration with pure reference standards to minimize false positives .

- Key Challenges : Overlapping chromatographic peaks from structurally similar phenolics (e.g., dihydrostilbenes). Mitigate via gradient elution protocols and spectral deconvolution .

Q. How can researchers optimize this compound isolation protocols to improve yield without compromising purity?

- Approach : Employ solvent-partitioning (e.g., ethyl acetate/water) followed by column chromatography (silica gel or Sephadex LH-20). Monitor purity via TLC and adjust solvent polarity iteratively .

- Data-Driven Adjustments : Track yield-to-purity ratios across solvent systems; prioritize systems with >90% purity and >0.5% w/w yield .

Q. What in vitro assays are most suitable for preliminary screening of this compound’s biological activity?

- Experimental Design : Use cell-free assays (e.g., enzyme inhibition for antioxidant activity via DPPH/ABTS) and cell-based models (e.g., LPS-induced inflammation in macrophages). Include positive controls (e.g., quercetin for antioxidants) and dose-response curves (IC50 calculations) .

- Limitations : Account for solubility issues in aqueous buffers by using DMSO carriers (<0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties (e.g., bioavailability) be resolved?

- Analytical Framework :

- Compare methodologies: Oral vs. intravenous administration studies in rodent models.

- Analyze matrix effects (plasma vs. tissue homogenates) using LC-MS/MS with isotope-labeled internal standards .

Q. What experimental strategies address this compound’s instability under physiological conditions in mechanistic studies?

- Stabilization Techniques :

- Use prodrug formulations (e.g., acetylated derivatives) to enhance half-life.

- Conduct time-resolved assays to quantify degradation kinetics (e.g., pH-dependent hydrolysis) .

Q. How should researchers design dose-response studies to differentiate this compound’s primary targets from off-pathway effects?

- Multi-Omics Integration : Pair transcriptomic profiling (RNA-seq) with proteomic analysis to identify dose-dependent pathway activation thresholds.

- Control Strategies : Use CRISPR knockouts of putative targets (e.g., Nrf2 for antioxidant responses) to validate specificity .

Q. What ethical considerations arise when testing this compound in animal models of chronic disease?

- Compliance : Adhere to ARRIVE guidelines for humane endpoints, sample size minimization, and pain mitigation. Document institutional animal care committee approvals .

- Data Transparency : Report negative outcomes (e.g., toxicity at high doses) to avoid publication bias .

Q. Data Analysis & Contradiction Management

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data on this compound’s receptor binding?

- Validation Workflow :

- Perform molecular dynamics simulations to assess binding site flexibility.

- Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?

- Synergy Quantification : Use Chou-Talalay’s combination index (CI) or Bliss independence models.

- Confounding Factors : Control for pharmacokinetic interactions (e.g., CYP450 inhibition) via co-administration pharmacokinetic assays .

Q. Tables for Methodological Reference

属性

IUPAC Name |

3-[2-(2-hydroxyphenyl)ethyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-18-14-9-11(8-13(16)10-14)6-7-12-4-2-3-5-15(12)17/h2-5,8-10,16-17H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFLNFLJUUODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209107 | |

| Record name | Batatasin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Batatasin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60347-67-3 | |

| Record name | Batatasin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60347-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batatasin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060347673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batatasin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Batatasin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.5 - 100.5 °C | |

| Record name | Batatasin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。